N-(tert-butyl)-3,4-difluorobenzenesulfonamide
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Overview
Description
Molecular Structure Analysis
The molecular structure would likely show a benzene ring core with the various substituents. The exact structure would need to be confirmed with techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine atoms and the electron-donating tert-butyl group. The sulfonamide group could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of fluorine atoms could increase the compound’s stability and lipophilicity .Scientific Research Applications
Synthesis of N-tert-butyl Amides
“N-(tert-butyl)-3,4-difluorobenzenesulfonamide” is used in the synthesis of N-tert-butyl amides. This process involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . The N-tert-butyl amide group is found in many drugs such as finasteride, nelfinavir, and CPI-1189 .
Treatment of Benign Prostatic Hyperplasia
Finasteride, which contains the N-tert-butyl amide group, is used to treat benign prostatic hyperplasia .
Treatment of HIV
Nelfinavir, another drug that contains the N-tert-butyl amide group, has been developed as a component in the treatment of HIV .
Neuroprotective Therapy
CPI-1189, which also contains the N-tert-butyl amide group, can be applied as a drug candidate for neuroprotective therapy to treat HIV-associated central nervous system (CNS) disease .
Asymmetric N-Heterocycle Synthesis
Tert-butanesulfinamide, a related compound, is used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .
Allylic Halogenation in Organic Synthesis
N-tert-butyl-1-chloromethanesulfonamide, another related compound, is utilized in organic synthesis, particularly in the allylic halogenation of α-olefins. This reaction involves the abstraction of allylic hydrogen, leading to the formation of monohalogenated olefins in high yields.
Mechanism of Action
Target of Action
N-(tert-butyl)-3,4-difluorobenzenesulfonamide is a complex molecule with potential applications in various fields. It’s worth noting that similar compounds have shown promising results against certain types of pathogens and in anti-cancer therapy
Mode of Action
Similar compounds have been shown to interact with their targets and cause significant changes . For instance, some compounds inhibit the formation of yeast to mold as well as ergosterol formation, which is crucial for the survival of certain pathogens .
Biochemical Pathways
Related compounds have been shown to affect the ergosterol biosynthesis pathway . Ergosterol is an essential component of fungal cell membranes, and its inhibition can lead to the death of the pathogen .
Pharmacokinetics
Similar compounds have been analyzed for their admet properties . These studies can provide insights into the bioavailability of such compounds.
Result of Action
Related compounds have shown potent activity against certain pathogens, including several multidrug-resistant species .
Action Environment
It’s known that the presence of tert-butyl groups in similar compounds can affect their electronic communication between redox units .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-tert-butyl-3,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUNYUQRMUULJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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